molecular formula C7H12O4 B1581162 Dimethyl ethylmalonate CAS No. 26717-67-9

Dimethyl ethylmalonate

Cat. No.: B1581162
CAS No.: 26717-67-9
M. Wt: 160.17 g/mol
InChI Key: XGRMVENQJLQMLT-UHFFFAOYSA-N
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Description

Dimethyl ethylmalonate is a derivative of malonic acid . It is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis .


Synthesis Analysis

This compound can be synthesized from dimethoxymethane and carbon monoxide . A practical large-scale synthesis of monomethyl malonate and monoethyl malonate, which are among the most commonly applied half-esters in organic synthesis, is described, applying the highly efficient selective monohydrolysis of symmetric diesters .


Molecular Structure Analysis

The molecular formula of this compound is C2H5CH(COOCH3)2 . Its molecular weight is 160.17 .


Chemical Reactions Analysis

This compound is a common reagent for organic synthesis used, for example, as a precursor for barbituric acid . It is also used in the malonic ester synthesis . The Malonic Ester Synthesis is comprised of five separate reactions: deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid .


Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.418. It has a boiling point of 188-190 °C (lit.) and a density of 1.066 g/mL at 20 °C (lit.) .

Scientific Research Applications

Chemical Reactions and Synthesis

Dimethyl ethylmalonate has been explored in various chemical reactions and synthesis processes. For instance, active methylene compounds like diethylmalonate can be dimerized using dimethyl bromosulfonium bromide in the presence of a strong base, as studied by Furukawa et al. (1978) (Furukawa et al., 1978). Rathore et al. (2013) demonstrated the use of metal nanoparticles assisted by ethylenediamine for the transesterification of higher to lower esters, including the conversion of diethylmalonate to dimethylmalonate (Rathore et al., 2013).

Catalysis and Organic Synthesis

In catalysis and organic synthesis, Ziegler et al. (1989) reported reactions with trimethylammonium acetic acid betaine, which included transformations involving dimethyl esters of malonic acid (Ziegler et al., 1989). The chemoenzymatic synthesis of (R)-(-)-citramalic acid involved the use of dimethyl (R)-(-)-citramalate, as researched by Yang et al. (1992) (Yang et al., 1992).

Diels-Alder Reactions

Domingo (2004) investigated the Diels-Alder reaction involving electron-deficient dimethyl 2,3-dimethylenesuccinate, providing insights into the reaction mechanisms of dimethyl 2-methylenemalonate (Domingo, 2004).

Fluoromalonate Synthesis

Research on the synthesis of fluoromalonates has also involved this compound. Ishikawa et al. (1984) and (1981) developed methods for preparing dimethyl and diethyl fluoromalonates, which have applications in various chemical syntheses (Ishikawa et al., 1984), (Ishikawa & Takaoka, 1981).

Electrochemistry and Battery Research

In the field of electrochemistry and battery research, Lyu et al. (2019) explored trimethylsilyl based malonate esters, including derivatives of this compound, as electrolyte additives for high voltage lithium-ion batteries (Lyu et al., 2019).

Miscellaneous Applications

Other miscellaneous applications include the electrochemical cyclization of dimethyl aminomalonates, studied by Okimoto et al. (2006), highlighting the utility of this compound in producing cyclization products through carbon-carbon bond formation (Okimoto et al., 2006).

Mechanism of Action

Target of Action

Dimethyl ethylmalonate, a diester derivative of malonic acid, primarily targets enolate ions . Enolate ions are negatively charged species formed by the deprotonation of a carbonyl compound. They play a crucial role in various organic reactions, including the malonic ester synthesis .

Mode of Action

This compound interacts with its targets through a process known as alkylation . In this process, an enolate ion, formed by the deprotonation of this compound, undergoes an S_N2 reaction with an alkyl halide . This reaction results in the replacement of an α-hydrogen with an alkyl group, forming a new carbon-carbon (C-C) bond .

Biochemical Pathways

The interaction of this compound with its targets affects the malonic ester synthesis pathway . This pathway involves the formation of carboxylic acids via the alkylation of enolate ions . The newly formed C-C bond leads to the creation of α-substituted malonic esters, which can be further processed to yield a variety of carboxylic acids and methyl ketones .

Result of Action

The alkylation of enolate ions by this compound results in the formation of α-substituted malonic esters . These esters can be further processed to yield a variety of carboxylic acids and methyl ketones . This transformation is a key step in the malonic ester synthesis pathway, which is used to prepare a wide variety of carboxylic acids .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the pH of the environment can affect the formation of enolate ions, which are crucial for the compound’s mode of action . Additionally, the presence of alkyl halides is necessary for the alkylation process . The temperature and solvent can also impact the efficacy and stability of this compound .

Safety and Hazards

Dimethyl ethylmalonate is a combustible liquid. It is advised to keep it away from heat/sparks/open flames/hot surfaces. No smoking is allowed when handling this chemical. Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Malonates such as Dimethyl ethylmalonate are known to be very useful reagents in the field of Organic Synthesis . They react by cyclocondensation with dinucleophiles to afford 5-, 6- and 7- membered rings and thus give a variety of so-called “malonyl heterocycles” . Further attempts to use malonates such as bis(trimethylsilyl) malonates and bis(carbamimidoyl) malonates as new cyclocondensation agents are described .

Biochemical Analysis

Biochemical Properties

Dimethyl ethylmalonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as sodium methylate and potassium hydroxide, which facilitate its transformation into other useful compounds . These interactions are crucial for the compound’s function in organic synthesis, where it acts as a building block for more complex molecules.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by participating in metabolic pathways that are essential for cellular energy production and biosynthesis. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the availability of key intermediates in these processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, affecting its efficacy in biochemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s effects become detrimental to cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the synthesis of carboxylic acids and other organic compounds. It interacts with enzymes such as sodium methylate and potassium hydroxide, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of various metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its function in biochemical reactions .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the mitochondria or endoplasmic reticulum. This localization is essential for the compound’s role in cellular metabolism and biochemical reactions .

Properties

IUPAC Name

dimethyl 2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRMVENQJLQMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181214
Record name Dimethyl ethylmalonate
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26717-67-9
Record name 1,3-Dimethyl 2-ethylpropanedioate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl ethylmalonate
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Record name Dimethyl ethylmalonate
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Record name Dimethyl ethylmalonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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